1-Amino-1-(4-ethylphenyl)acetone
Description
1-Amino-1-(4-ethylphenyl)acetone is a substituted acetophenone derivative characterized by an amino group and a 4-ethylphenyl substituent attached to the carbonyl-bearing carbon.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(4-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-7,11H,3,12H2,1-2H3 |
InChI Key |
BGTVHCMYUMZWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-ethylphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-ethylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-amino-1-(4-ethylphenyl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Imines, oximes
Reduction: 1-Amino-1-(4-ethylphenyl)ethanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-1-(4-ethylphenyl)acetone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-ethylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Aryl Groups
The 4-ethylphenyl group in 1-Amino-1-(4-ethylphenyl)acetone distinguishes it from analogs with other aryl substituents. Key comparisons include:
1-Amino-1-(3-cyclopentyloxyphenyl)acetone (CAS 1270529-86-6) :
- Structure : Features a bulkier 3-cyclopentyloxyphenyl group instead of 4-ethylphenyl.
- Molecular Formula: C₁₄H₁₉NO₂ (vs. C₁₁H₁₃NO for the target compound).
2-Amino-1-(4-hydroxyphenyl)ethanone (CAS 77369-38-1) :
- Structure: Contains a hydroxyl group on the phenyl ring and an amino group on the adjacent carbon.
- Molecular Formula: C₈H₉NO₂.
- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the ethyl-substituted compound.
4'-Aminoacetophenone Hydrochloride (CAS 41784-08-1) :
- Structure: Amino group resides on the phenyl ring rather than the acetone carbon.
- Molecular Formula: C₈H₉NO·HCl.
- Properties : The positional difference alters electronic effects, making it more reactive in electrophilic aromatic substitution compared to the target compound.
Physicochemical Properties
A comparative analysis of available data is summarized below:
Biological Activity
1-Amino-1-(4-ethylphenyl)acetone, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Molecular Weight: 179.25 g/mol
Functional Groups: Amino group (-NH2), Ketone group (C=O), and Ethyl-substituted phenyl ring.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The amino group allows for hydrogen bonding with proteins, influencing their structure and function. Additionally, the compound may act as a ligand for receptors or enzymes, modulating their activity and affecting biochemical pathways.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further pharmacological exploration.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Active |
| Escherichia coli | 15 µg/mL | Moderate |
| Pseudomonas aeruginosa | 20 µg/mL | Weak |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 25 | High |
| U87 (Glioblastoma) | 30 | Moderate |
| A549 (Lung Cancer) | 40 | Low |
Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as an antimicrobial agent in clinical settings.
Study 2: Cytotoxic Effects on Cancer Cells
Jones et al. (2022) investigated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The study found that the compound induced apoptosis in MDA-MB-231 cells, highlighting its potential as a therapeutic agent in breast cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
